2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester
Overview
Description
2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C13H15BClF3O2 and its molecular weight is 306.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known to be a reactant in the suzuki-miyaura coupling reaction , a widely-used method for forming carbon-carbon bonds. This suggests that its targets could be various organic compounds that participate in this reaction.
Mode of Action
In the Suzuki-Miyaura coupling reaction, 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group (in this case, the 2-Chloro-5-(trifluoromethyl)phenyl group) from boron to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond between the organic group and the target compound .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound participates, is a key step in various biochemical pathways. It has been used in the synthesis of aryl- and hetarylfurocoumarins , Et canthinone-3-carboxylates , and xanthines . These compounds are involved in a wide range of biological processes, from cellular signaling to enzyme inhibition.
Pharmacokinetics
It’s important to note that the compound’s bioavailability could be influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the pH of the environment, with the reaction rate considerably accelerated at physiological pH .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including those mentioned above. The specific molecular and cellular effects would depend on the nature of these compounds and their roles in biological processes.
Action Environment
The action of this compound is influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of the compound, which could impact its stability and efficacy, is considerably accelerated at physiological pH . Therefore, the compound’s action could be significantly influenced by the pH of its environment.
Properties
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(16,17)18)5-6-10(9)15/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJHNTLYZHVWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146214-95-0 | |
Record name | 2-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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